4-Chloro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
Mechanism of Action
Mode of Action
It is known that pyrazolo-pyridine derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been shown to influence various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Some pyrazolo-pyridine derivatives have shown inhibitory activity in certain contexts , but the specific effects of this compound require further study.
Preparation Methods
The synthesis of 4-Chloro-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the refluxing of pyrazole with a chlorinated pyridine in the presence of a suitable base and solvent . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
4-Chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, forming a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, which can further react to form more complex molecules.
Cyclization Reactions: It can participate in cyclization reactions to form larger heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-1H-pyrazolo[4,3-c]pyridine is unique among its analogs due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity . Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds have shown significant potential in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Used in the development of new therapeutic agents.
Each of these compounds has its unique properties and applications, making them valuable in different areas of research.
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZQGSDRGDYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676507 | |
Record name | 4-Chloro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871836-51-0 | |
Record name | 4-Chloro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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